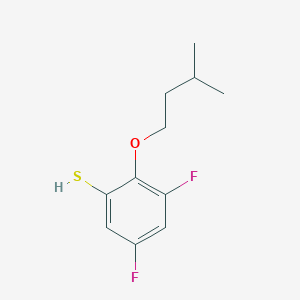

3,5-Difluoro-2-iso-pentoxythiophenol

Description

3,5-Difluoro-2-iso-pentoxythiophenol (Ref: 10-F397690) is a halogenated thiophenol derivative featuring a branched iso-pentoxy group at the 2-position and fluorine atoms at the 3- and 5-positions on the aromatic ring. Thiophenols, in general, are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their nucleophilic thiol (-SH) group and tunable electronic properties. The fluorine substituents in this compound likely enhance its stability and modulate electronic effects, while the iso-pentoxy group contributes to lipophilicity .

Propriétés

IUPAC Name |

3,5-difluoro-2-(3-methylbutoxy)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2OS/c1-7(2)3-4-14-11-9(13)5-8(12)6-10(11)15/h5-7,15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEIGDLXQIVIDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1S)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-iso-pentoxythiophenol typically involves the following steps:

Fluorination: Introduction of fluorine atoms at the 3 and 5 positions of the thiophenol ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Alkylation: Introduction of the iso-pentoxy group at the 2 position. This step involves the reaction of the fluorinated thiophenol with an appropriate alkylating agent, such as iso-pentyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 3,5-Difluoro-2-iso-pentoxythiophenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Difluoro-2-iso-pentoxythiophenol undergoes various chemical reactions, including:

Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Sodium methoxide, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Substitution: Various substituted thiophenol derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3,5-Difluoro-2-iso-pentoxythiophenol has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Materials Science:

Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 3,5-Difluoro-2-iso-pentoxythiophenol involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological molecules. The iso-pentoxy group can also affect the compound’s solubility and bioavailability.

Comparaison Avec Des Composés Similaires

4-Fluoro-2-(4'-Fluorobenzyloxy)thiophenol (Ref: 10-F514922)

Structural Differences :

- Substituents : Features a single fluorine at the 4-position and a 4'-fluorobenzyloxy group at the 2-position.

- Electronic Effects : The benzyloxy group introduces aromatic conjugation, while the fluorine at the 4'-position may further polarize the molecule.

Functional Implications :

5-(3,5-Difluorophenyl)-2-Methoxyphenol (CAS: 918629-67-1)

Structural Differences :

- Core Structure: A phenol derivative with a methoxy group at the 2-position and a 3,5-difluorophenyl substituent.

- Reactivity: The phenol -OH group is less acidic (pKa ~10) compared to the thiophenol -SH group (pKa ~6–8), altering its reactivity in nucleophilic reactions.

Functional Implications :

- Electron-Withdrawing Effects : The 3,5-difluorophenyl group enhances electron withdrawal, stabilizing negative charges in intermediates.

- Applications: Phenol derivatives are widely used in polymer crosslinking and antioxidant synthesis, whereas thiophenols are more common in metal chelation and drug conjugation .

General Trends in Halogenated Thiophenols

| Property | 3,5-Difluoro-2-iso-pentoxythiophenol | 4-Fluoro-2-(4'-fluorobenzyloxy)thiophenol | 5-(3,5-Difluorophenyl)-2-methoxyphenol |

|---|---|---|---|

| Substituents | 3,5-F; 2-iso-pentoxy | 4-F; 2-(4'-F-benzyloxy) | 2-methoxy; 3,5-difluorophenyl |

| Acidity (pKa) | ~6–8 (thiol) | ~6–8 (thiol) | ~10 (phenol) |

| Lipophilicity (LogP) | Higher (branched alkoxy) | Moderate (aromatic benzyloxy) | Lower (polar phenol) |

| Synthetic Complexity | High (steric hindrance) | Moderate | Low |

| Applications | Discontinued (potential drug intermediate) | Discontinued (specialty chemicals) | Polymer additives, antioxidants |

Research Findings and Discontinuation Factors

- Synthetic Challenges: The iso-pentoxy group in 3,5-Difluoro-2-iso-pentoxythiophenol likely posed steric challenges during synthesis, as seen in analogous procedures requiring prolonged heating and inert conditions (e.g., 18 h under nitrogen for benzoimidazole derivatives) .

- Stability Concerns: Thiophenols are prone to oxidation, and fluorinated analogs may exhibit unpredictable degradation pathways. The biphasic elimination kinetics observed in fluorinated nucleoside analogs (e.g., dFdCTP t1/2 >16 h) suggest similar stability issues in fluorinated thiophenols .

Activité Biologique

3,5-Difluoro-2-iso-pentoxythiophenol is an organic compound that belongs to the class of thiophenols, characterized by a thiol group (-SH) attached to a benzene ring with additional functional groups. The introduction of fluorine atoms and an iso-pentoxy substituent significantly alters its chemical properties, which can impact its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 3,5-Difluoro-2-iso-pentoxythiophenol is C13H14F2OS, with a molecular weight of approximately 256.31 g/mol. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 256.31 g/mol |

| IUPAC Name | 3,5-Difluoro-2-(3-methylbutoxy)thiophenol |

| Chemical Structure | Chemical Structure |

The biological activity of 3,5-Difluoro-2-iso-pentoxythiophenol is primarily attributed to its ability to interact with various molecular targets within cells. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function and leading to changes in cellular pathways. The iso-pentoxy group may enhance membrane permeability, influencing the compound's bioavailability and efficacy.

Key Mechanisms:

- Covalent Modification: Interaction with cysteine residues in proteins.

- Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition: Potential inhibition of certain enzymes involved in metabolic pathways.

Biological Activities

Research indicates that 3,5-Difluoro-2-iso-pentoxythiophenol exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that compounds similar to 3,5-Difluoro-2-iso-pentoxythiophenol possess antimicrobial effects against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.

- Antioxidant Effects: The compound's ability to scavenge free radicals suggests potential applications in reducing oxidative stress-related diseases.

- Potential Anti-inflammatory Activity: Preliminary studies indicate that this compound may modulate inflammatory pathways, although further investigation is required.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophenol derivatives, including 3,5-Difluoro-2-iso-pentoxythiophenol:

- Study on Antimicrobial Activity: A recent study tested various thiophenol derivatives against Gram-positive and Gram-negative bacteria. Results indicated that 3,5-Difluoro-2-iso-pentoxythiophenol exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

- Antioxidant Evaluation: In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, indicating strong antioxidant potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.